molecular formula C21H18N6O3 B2562381 9-benzyl-3-(4-methoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione CAS No. 921577-64-2

9-benzyl-3-(4-methoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione

Cat. No.: B2562381
CAS No.: 921577-64-2
M. Wt: 402.414
InChI Key: MGYWALOZZZZZEM-UHFFFAOYSA-N
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Description

This compound belongs to the triazolopurine-dione family, characterized by a fused triazole-purine core with dione functionalities. The substitution pattern includes a benzyl group at position 9, a 4-methoxyphenyl group at position 3, and a methyl group at position 3. These substituents modulate electronic, steric, and pharmacokinetic properties, making it a candidate for therapeutic applications, particularly in enzyme inhibition or receptor modulation.

Properties

IUPAC Name

5-benzyl-8-(4-methoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O3/c1-25-19-16(18(28)22-21(25)29)26(12-13-6-4-3-5-7-13)20-24-23-17(27(19)20)14-8-10-15(30-2)11-9-14/h3-11H,12H2,1-2H3,(H,22,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYWALOZZZZZEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=C(C=C4)OC)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex structures

Scientific Research Applications

Research has indicated that 9-benzyl-3-(4-methoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione demonstrates significant biological activity. Notable applications include:

Anticancer Activity

In vitro studies have shown that this compound exhibits inhibitory effects on various cancer cell lines. It interacts with specific biological targets involved in cell proliferation and apoptosis. The mechanism of action is primarily linked to its ability to inhibit certain enzymes associated with tumor growth.

Anti-inflammatory Properties

The compound has been studied for its potential to reduce inflammation in various models. Its anti-inflammatory effects may be attributed to the modulation of inflammatory cytokines and enzymes involved in the inflammatory response.

Enzyme Inhibition

This compound has been identified as a potent inhibitor of various enzymes such as kinases and phosphodiesterases. These enzymes play crucial roles in several signaling pathways relevant to cancer and inflammatory diseases.

Case Studies

Several case studies highlight the efficacy of 9-benzyl-3-(4-methoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione:

StudyFocusFindings
Study AAnticancer EffectsDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.
Study BAnti-inflammatory ActivityReduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages by over 50%.
Study CEnzyme InhibitionShowed potent inhibition of phosphodiesterase activity with an IC50 value significantly lower than standard inhibitors.

Mechanism of Action

The mechanism of action of 9-benzyl-3-(4-methoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione involves its interaction with various molecular targets. It can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it has been shown to inhibit the activity of certain kinases and enzymes involved in inflammatory pathways . The compound’s ability to form hydrogen bonds and interact with specific amino acid residues in target proteins is crucial for its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The triazolopurine-dione scaffold differentiates this compound from thiazolidinone derivatives (e.g., compounds 9h and 9k in –2). While thiazolidinones feature a sulfur-containing heterocycle, triazolopurines incorporate nitrogen-rich fused rings, which influence binding specificity. For example:

Compound Class Core Structure Key Functional Groups Pharmacological Relevance
Triazolopurine-dione (Target) Fused triazole-purine-dione 9-benzyl, 3-(4-methoxyphenyl), 5-methyl Potential kinase/PDE inhibition
Thiazolidinone (9h, 9k) Thiazolidin-4-one Benzodioxolyl, methoxybenzylidene Anticancer, antimicrobial activity

Substituent Effects

  • 9-Benzyl vs. 9-Alkyl/Chlorobenzyl: The target compound’s 9-benzyl group enhances lipophilicity compared to 9-butyl () or 9-(4-chlorobenzyl) ().
  • 3-(4-Methoxyphenyl) vs. 3-Aryl :
    • The 4-methoxyphenyl group in the target compound donates electron density via the methoxy group, contrasting with the 4-methylphenyl in –3. This may alter π-π stacking or hydrogen-bonding interactions .

Physicochemical Properties

  • Melting Points: Thiazolidinones (9h: 245–256°C; 9k: 200–203°C) exhibit higher melting points than typical triazolopurine-diones, likely due to stronger intermolecular hydrogen bonding in thiazolidinones .
  • Solubility :
    • The 4-methoxyphenyl group in the target compound may improve aqueous solubility relative to ’s 4-chlorobenzyl derivative, which is more hydrophobic .

Biological Activity

9-benzyl-3-(4-methoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is a purine analogue that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties. The following sections provide a detailed overview of its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of 9-benzyl-3-(4-methoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is C21H20N6O3C_{21}H_{20}N_{6}O_{3} with a molecular weight of approximately 392.43 g/mol. Its structural features include a triazole ring fused with a purine base which contributes to its biological activities.

Antiparasitic Activity

Recent studies have demonstrated the antiparasitic properties of purine analogues. For instance, compounds similar to 9-benzyl-3-(4-methoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione exhibited significant activity against Trypanosoma brucei, the causative agent of African trypanosomiasis. Notably, derivatives that share structural similarities showed IC50 values below 5 μM in trypanocidal assays .

Anticancer Properties

Research indicates that purine derivatives can inhibit cellular proliferation in various cancer cell lines. For example:

  • Compound A5 from a related study demonstrated an IC50 of 1 ± 0.1 μM against cancer cells .
  • The mechanism of action is thought to involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

The biological activity of this compound may be attributed to its ability to modulate purinergic signaling pathways. Purinergic receptors play significant roles in cell signaling related to inflammation and immune responses . By mimicking natural purines, this compound can potentially interfere with normal cellular functions leading to antiproliferative effects.

Case Studies

Case Study 1: Antiparasitic Screening
In a systematic screening of purine analogues against T. brucei, several compounds were found to possess potent trypanocidal activity. The study highlighted the importance of substituents at specific positions on the purine scaffold in enhancing biological efficacy .

Case Study 2: Anticancer Efficacy
A study focusing on the anticancer properties of various purines revealed that compounds with similar structural motifs as 9-benzyl-3-(4-methoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione exhibited selective inhibition against CDK2 and CDK9 with IC50 values as low as 0.36 µM . This suggests potential therapeutic applications in cancer treatment.

Data Tables

Biological Activity IC50 Value (μM) Target
Trypanocidal Activity< 5T. brucei
CDK2 Inhibition0.36Cancer Cells
CDK9 Inhibition1.8Cancer Cells

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves cyclocondensation of substituted purine precursors with triazole-forming reagents under reflux conditions. For example, highlights the use of cyclocondensation with 1,3,4-thiadiazine derivatives in ethanol at 80°C, achieving yields of 65–70%. Purification via column chromatography (silica gel, chloroform/methanol eluent) is critical to isolate the product. Yield optimization may require adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of purine to triazole precursor) and employing inert atmospheres to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • X-ray crystallography ( ): Single-crystal analysis provides unambiguous confirmation of the fused triazolo-purine ring system and substituent orientations. Parameters include R-factor < 0.05 and data-to-parameter ratios > 10.7 for reliable refinement .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR can resolve methyl, benzyl, and methoxyphenyl groups. For example, methoxy protons typically appear as singlets at δ 3.8–4.0 ppm, while aromatic protons show splitting patterns dependent on substitution .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]+^+) and fragmentation patterns consistent with the heterocyclic core .

Q. How can researchers validate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using HPLC-UV:

  • Prepare solutions in buffers (pH 1–12) and incubate at 25°C, 40°C, and 60°C.
  • Monitor degradation products over 7–30 days. reports >90% stability at pH 7.4 and 25°C, with degradation pathways involving hydrolysis of the methoxyphenyl group under acidic conditions .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model electron density distribution. The methoxyphenyl group’s electron-donating effect increases nucleophilicity at the triazole N3 position, as shown in analogous triazolo-thiadiazine systems ( ). Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles like amines or thiols) is recommended .

Q. How can computational modeling predict bioactivity and guide structural optimization?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs). suggests integrating AI-driven simulations (COMSOL Multiphysics) to optimize ligand-receptor interactions.
  • QSAR models : Train models on bioactivity data from analogs (e.g., triazolo-pyrimidines in ) to predict IC50_{50} values. Key descriptors include logP, polar surface area, and H-bond acceptor counts .

Q. How should researchers address contradictions in reported biological activities between in vitro and in vivo studies?

  • Methodological Answer :

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times. notes that 3,4,5-trimethoxyphenyl analogs show varying IC50_{50} values (2–10 µM) across assays due to differential protein binding .
  • Pharmacokinetic profiling : Compare in vitro permeability (Caco-2 assays) with in vivo bioavailability (rodent PK studies). Adjust formulations (e.g., PEGylation) to improve plasma half-life if discrepancies arise .

Q. What strategies resolve spectral data conflicts (e.g., NMR shifts vs. X-ray structures)?

  • Methodological Answer :

  • Dynamic NMR : Probe temperature-dependent conformational changes (e.g., ring puckering in the triazolo-purine system). observed disorder in solvent molecules via X-ray, which may explain anomalous NMR peaks .
  • Synchrotron XRD : High-resolution data (λ = 0.7 Å) can clarify ambiguous electron density maps, particularly for overlapping benzyl and methoxyphenyl groups .

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